molecular formula C12H8BrN B074684 3-bromo-9H-carbazole CAS No. 1592-95-6

3-bromo-9H-carbazole

Cat. No.: B074684
CAS No.: 1592-95-6
M. Wt: 246.1 g/mol
InChI Key: LTBWKAYPXIIVPC-UHFFFAOYSA-N
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Description

3-Bromo-9H-carbazole is an organic compound with the molecular formula C₁₂H₈BrN. It is a derivative of carbazole, where a bromine atom is substituted at the third position of the carbazole ring. This compound is known for its applications in organic electronics, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

Target of Action

3-Bromo-9H-Carbazole is an aryl hydrocarbon receptor agonist . The primary targets of this compound are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .

Mode of Action

The compound interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in changes in the electron transfer process, which is essential for various biochemical reactions.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

It’s known that the compound acts as an aryl hydrocarbon receptor agonist , which suggests that it may influence the activity of these receptors and the cellular processes they regulate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-9H-carbazole can be synthesized through the bromination of carbazole. One common method involves the reaction of carbazole with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran at room temperature . Another method involves the use of dimethylformamide as a solvent, where N-bromosuccinimide is added dropwise to a solution of carbazole at 0°C, followed by stirring at room temperature for 24 hours .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for optoelectronic applications, where precise control over electronic properties is essential .

Properties

IUPAC Name

3-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWKAYPXIIVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936072
Record name 3-Bromo-9H-carbazole
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Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-95-6
Record name 9H-Carbazole, 3-bromo-
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Record name 3-Bromo-9H-carbazole
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Record name 3-bromo-9H-carbazole
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Synthesis routes and methods I

Procedure details

32 g (0.19 mmol) of 9H-carbazole was put into a 2 L Erlenmeyer flask, and then ether acetate (1.2 L) was added thereto so that the 9H-carbazole was dissolved in the ether acetate. To this solution was added 34 g (0.19 mol) of N-bromosuccinimide (NBS), and the mixture was stirred for about 15 hours in the air at room temperature. After the stirring, water was added to the mixture so that the precipitate was dissolved in the mixture. The organic layer of this mixture was washed with water three times and then with a saturated saline solution once. Magnesium sulfate was added so that the organic layer was dried. After the drying, the mixture was subjected to gravity filtration. The obtained filtrate was condensed to give a white solid. The obtained solid was recrystallized with ether acetate/hexane to give 36 g of a white powdered solid, which was the object of the synthesis, at a yield of 67%. A synthesis scheme of Step 1 is shown in (c-1) given below.
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32 g
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Synthesis routes and methods II

Procedure details

A preferred example is the use of 3-(2-propenyl)-N-trimethylsilylmethylcarbazole as the polymerizable monomer in a photoresist. 3-Bromocarbazole is prepared by treating carbazole in pyridine with a solution of bromine in pyridine. The purified product is converted to the N-trimethylsilylmethyl derivative by sequential treatment in tetrahydrofuran with sodium hydride and chloromethyltrimethylsilane, followed by refluxing. The purified product is treated with n-butyllithium, acetone, and worked up to give an intermediate alcohol, which is converted to 3(2-propenyl)-N-trimethylsilylmethylcarbazole by treatment with thionyl chloride in pyridine at 50° C. The product is purified by column chromatography to give a very viscous liquid.
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3-(2-propenyl)-N-trimethylsilylmethylcarbazole
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N-trimethylsilylmethyl
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Synthesis routes and methods III

Procedure details

NBS (12.77 g, 71.8 mmol) in DMF was added to 9H-carbazole (12 g, 71.8 mmol) in 200 mL at 0° C. dropwise. The reaction was monitored by HPLC. After 2 h, HPLC indicated 76% of desired product and 6% of dibrominated compound. The reaction was quenched by adding 500 mL of ice water. The internal temperature was controlled to be lower than 10° C. The precipitate formed was collected by filtration. The solid was stirred in 400 mL of warm methanol. (˜40° C.). The solid was collected by filtration. The solid was dissolved in 150 mL of DCM. 200 mL of methanol was added. The DCM was boiled off. The solvent level was down to 150 mL. The slurry was stirred at room temperature overnight. The solid was collected by filtration. 9 g (51% yield) of solid was collected.
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Quantity
12.77 g
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Reaction Step One
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12 g
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[Compound]
Name
dibrominated compound
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Yield
76%

Synthesis routes and methods IV

Procedure details

A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer, addition funnel and reflux condenser (with drying tube). To the flask was added 16.7 g (0.10 mole) of carbazole and 100 ml of pyridine. The resulting mixture was stirred at 0° C. and 17.7 g (0.12 mole) of bromine was added dropwise over a period of 35 min. After stirring at 0° C. for an additional 1 hr, the resulting red mixture was poured into 600 ml of 3 N--HCl solution. The resulting precipitate was collected by filtration, washed with 200 ml of water, twice with 100 ml portions of 5% NaOH solution, and three times with 250 ml portions of water. The crude product was dissolved in 1500 ml of ether and dried over magnesium sulfate. Concentration of the ethereal solution gave 22.7 g (85% yield) of powder, m.p. 179°-183° C. Recrystallization three times from methanol gave 8.7 g of the desired product, m.p. 200°-201° C.
Quantity
16.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-9H-carbazole
Reactant of Route 2
3-bromo-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3-bromo-9H-carbazole
Reactant of Route 4
3-bromo-9H-carbazole
Reactant of Route 5
3-bromo-9H-carbazole
Reactant of Route 6
3-bromo-9H-carbazole
Customer
Q & A

Q1: How does the structure of 3-bromo-9H-carbazole influence its potential to interact with biological targets?

A1: Research suggests that this compound and its derivatives might interact with biological targets like the human androgen receptor (AR). Molecular docking studies indicate that the bromine substitution at the 3-position plays a crucial role in this interaction. Specifically, 3,6-dibromo-9H-carbazole, with two bromine substitutions, demonstrates stronger binding affinity to AR compared to this compound. [] This suggests that the presence and position of bromine atoms influence the compound's ability to bind to biological targets and potentially exert an effect. []

Q2: What is the significance of the planar structure of this compound derivatives in the context of biological activity?

A2: Studies utilizing X-ray crystallography reveal that this compound derivatives, such as 9-benzyl-3-bromo-9H-carbazole and 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, exhibit a nearly planar carbazole ring system. [, , ] This planar structure could be important for interactions with biological targets, as it allows for greater surface area contact and potentially stronger binding interactions. Further research is needed to confirm if this planarity directly contributes to any observed biological activities.

Q3: How is this compound utilized in the synthesis of natural products?

A3: this compound serves as a key building block in synthesizing calothrixin B, a naturally occurring alkaloid. [, ] The synthesis involves a hetero-Diels-Alder reaction between a protected this compound-1,4-dione and a 'push-pull' 2-aza-1,3-diene, leading to the formation of the five-ring skeleton characteristic of calothrixin B. [, ] This synthetic approach highlights the versatility of this compound as a precursor in organic synthesis and its potential for developing new pharmaceutical compounds.

Q4: What are the potential environmental implications of this compound and its derivatives?

A4: While the provided research doesn't directly address the environmental impact of this compound, its classification as a polyhalogenated carbazole (PHCZ) raises concerns. PHCZs, similar to persistent organic pollutants (POPs), have been detected in various environmental matrices. [] Their persistence and potential for bioaccumulation necessitate further investigation into their ecotoxicological effects and strategies for mitigation.

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